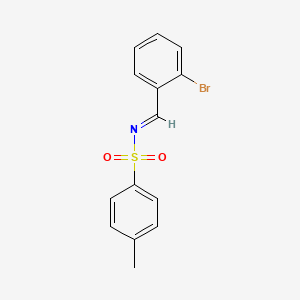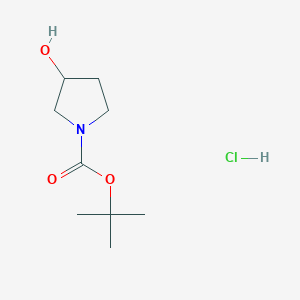
N-(2-Bromobenzylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromobenzylidene)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-bromobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can participate in further condensation reactions with other aldehydes or amines.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Ethanol: Common solvent for the synthesis and purification processes.
Acids and Bases: Used to catalyze various reactions involving the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different substituted derivatives of the original compound.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for its antibacterial and antifungal properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mécanisme D'action
The mechanism of action of N-(2-Bromobenzylidene)-4-methylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s antibacterial activity, for example, may be due to its ability to inhibit the growth of bacteria by interfering with essential cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(2-Bromobenzylidene)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a bromine atom and a sulfonamide group
Propriétés
Formule moléculaire |
C14H12BrNO2S |
|---|---|
Poids moléculaire |
338.22 g/mol |
Nom IUPAC |
(NE)-N-[(2-bromophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3/b16-10+ |
Clé InChI |
ZOQMKQLCDUUNRY-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2Br |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)








